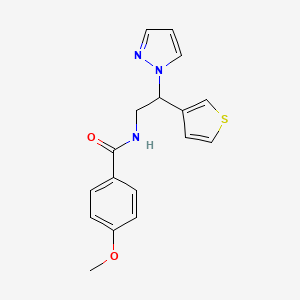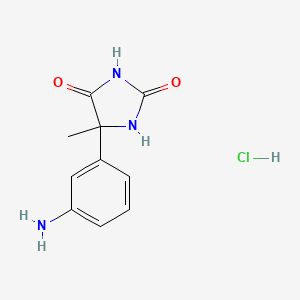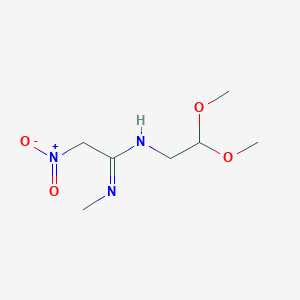![molecular formula C18H14ClN3OS B2814028 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024157-52-5](/img/structure/B2814028.png)
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which enables the synthesis of diverse derivatives for investigating biological activities and potential drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves the reaction of 2-methylimidazo[1,2-c]quinazolin-3(2H)-one with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various derivatives to study their chemical properties and reactivity.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their antimicrobial activity against Helicobacter pylori.
3,5-Bis(indolyl)-1,2,4-thiadiazoles: Exhibits cytotoxicity against selected human cancer cell lines.
Uniqueness
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific chemical structure, which allows for the formation of diverse derivatives with varying biological activities. This versatility makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-11-17(23)22-16(20-11)14-4-2-3-5-15(14)21-18(22)24-10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHOUZISGDHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)


![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)
![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)

![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)
![1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2813959.png)


![1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)

